molecular formula C19H20N4O4S B2810987 5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione CAS No. 1023576-56-8

5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione

Cat. No.: B2810987
CAS No.: 1023576-56-8
M. Wt: 400.45
InChI Key: XOSDTTJDDAMSNC-WJDWOHSUSA-N
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Description

5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane-1,3-dione core substituted with a methylene bridge and a sulfonyl-phenyl-pyrimidinyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through the condensation of appropriate diketones under acidic or basic conditions.

    Introduction of the Methylene Bridge: This step involves the reaction of the cyclohexane-1,3-dione with formaldehyde or similar reagents.

    Attachment of the Sulfonyl-Phenyl-Pyrimidinyl Moiety: This is usually done through nucleophilic substitution reactions where the sulfonyl-phenyl-pyrimidinyl group is introduced using suitable sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl-phenyl-pyrimidinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed under anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl-phenyl-pyrimidinyl moiety is particularly important for binding to active sites, while the cyclohexane-1,3-dione core can modulate the compound’s overall reactivity and stability. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-aminomethyl-2-methylpyrimidine
  • 5-Methylcytosine hydrochloride
  • Toxopyrimidine
  • Thiamine Impurity E

Uniqueness

Compared to these similar compounds, 5-Methyl-2-(((4-(((4-methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)cyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane-1,3-dione core and a sulfonyl-phenyl-pyrimidinyl moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-hydroxy-4-methyl-6-oxocyclohexen-1-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-9-17(24)16(18(25)10-12)11-21-14-3-5-15(6-4-14)28(26,27)23-19-20-8-7-13(2)22-19/h3-8,11-12,24H,9-10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVULYIAWNJMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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